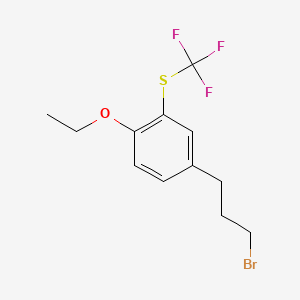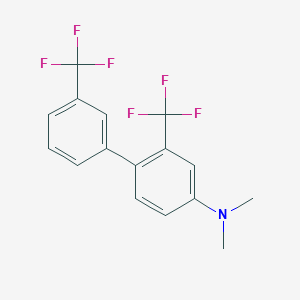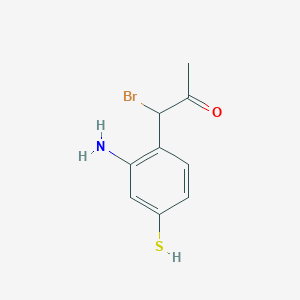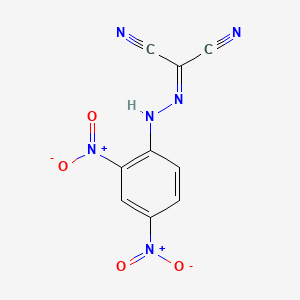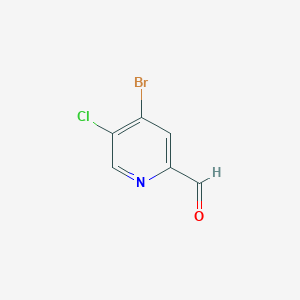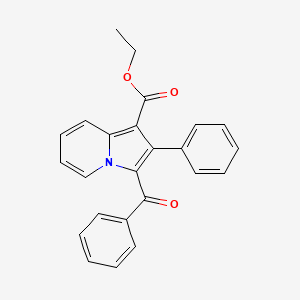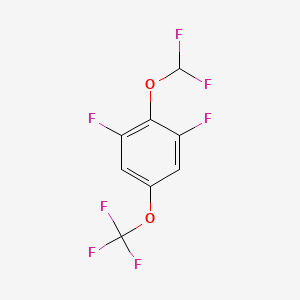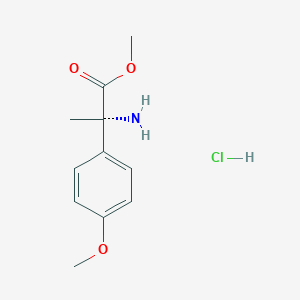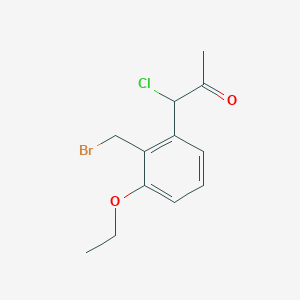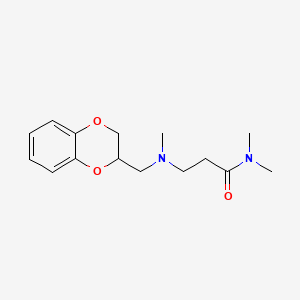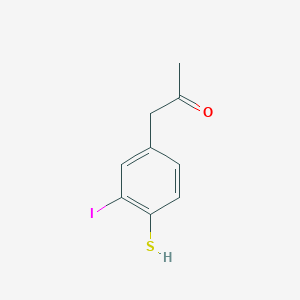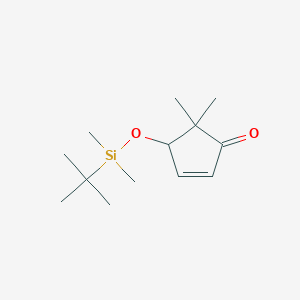
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is an organic compound that features a cyclopentenone core substituted with a tert-butyldimethylsilyloxy group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone involves its role as a protecting group. The tert-butyldimethylsilyloxy group provides steric hindrance, protecting hydroxyl groups from unwanted reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Tert-butyldimethylsilyloxy)phenylboronic acid
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 4-(tert-Butyldimethylsilyloxy)cyclohexanone
Uniqueness
4-(Tert-butyldimethylsilyloxy)-5,5-dimethylcyclopent-2-enone is unique due to its cyclopentenone core, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyldimethylsilyloxy group enhances its utility as a protecting group in various synthetic applications.
Propiedades
Número CAS |
96925-50-7 |
|---|---|
Fórmula molecular |
C13H24O2Si |
Peso molecular |
240.41 g/mol |
Nombre IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C13H24O2Si/c1-12(2,3)16(6,7)15-11-9-8-10(14)13(11,4)5/h8-9,11H,1-7H3 |
Clave InChI |
SQNXIGVELAFLKX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C=CC1=O)O[Si](C)(C)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



